5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole
CAS No.: 2098016-30-7
Cat. No.: VC3160749
Molecular Formula: C13H12N2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098016-30-7 |
|---|---|
| Molecular Formula | C13H12N2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 5-cyclopropyl-1-prop-2-ynyl-3-thiophen-3-ylpyrazole |
| Standard InChI | InChI=1S/C13H12N2S/c1-2-6-15-13(10-3-4-10)8-12(14-15)11-5-7-16-9-11/h1,5,7-10H,3-4,6H2 |
| Standard InChI Key | ZXVXAYSHYPVBME-UHFFFAOYSA-N |
| SMILES | C#CCN1C(=CC(=N1)C2=CSC=C2)C3CC3 |
| Canonical SMILES | C#CCN1C(=CC(=N1)C2=CSC=C2)C3CC3 |
Introduction
5-Cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is substituted with cyclopropyl and thiophene groups, contributing to its unique chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole typically involves multi-step reactions that require careful control of conditions to optimize yields. Common methods may include:
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Cross-Coupling Reactions: Utilizing palladium or copper catalysts to form carbon-carbon bonds.
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Nucleophilic Substitution: Replacing leaving groups with nucleophiles to introduce the desired functional groups.
Antimicrobial Efficacy
Recent studies have shown that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb), which is comparable to established antibiotics. This makes it a promising candidate for the development of new antimicrobial agents.
Mechanistic Insights
The biological activity of 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole moiety can modulate enzyme activity, while the thiophene ring enhances binding affinity and specificity.
Potential for Drug Development
The unique structure of this compound suggests avenues for further development into therapeutic agents targeting infectious diseases. Structural modifications can lead to improved binding affinities and biological activities, offering potential for drug optimization.
Research Findings
| Biological Activity | Description | Potential Applications |
|---|---|---|
| Antimicrobial Efficacy | Active against Mtb, comparable to established antibiotics. | Development of new antimicrobial agents. |
| Mechanistic Insights | Interacts with enzymes and receptors, enhancing binding affinity and specificity. | Targeted therapy development. |
| Drug Development Potential | Offers avenues for structural optimization to improve biological activities. | Therapeutic agents for infectious diseases. |
Analytical Techniques
The structure and purity of 5-cyclopropyl-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole are typically confirmed using advanced analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can separate impurities.
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